5-(Oxan-4-yloxy)pyridine-3-carboxylic acid

Description

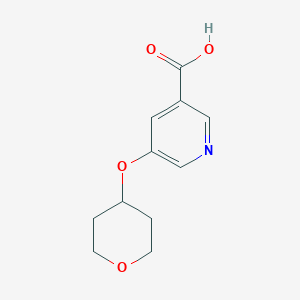

5-(Oxan-4-yloxy)pyridine-3-carboxylic acid is a pyridine derivative characterized by a carboxylic acid group at the 3-position and an oxane (tetrahydropyran) ether substituent at the 5-position of the pyridine ring. This compound is structurally significant due to its hybrid aromatic-heterocyclic framework, which is frequently explored in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

5-(oxan-4-yloxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)8-5-10(7-12-6-8)16-9-1-3-15-4-2-9/h5-7,9H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSKQRVQZAHFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CN=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxan-4-yloxy)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-4-yloxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-(Oxan-4-yloxy)pyridine-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Oxan-4-yloxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Positional Isomers

- 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid (CAS: 1393330-53-4): Differs in the position of the carboxylic acid group (2-position vs. 3-position) and uses an oxetane (3-membered cyclic ether) instead of oxane. Molecular Formula: C₉H₉NO₄; Molecular Weight: 195.17 g/mol .

Halogen-Substituted Derivatives

- 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid: Features a chlorine atom at the 6-position. Molecular Formula: C₁₁H₁₂ClNO₄; Molecular Weight: 257.68 g/mol .

- 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid: Replaces oxane with oxolane (tetrahydrofuran) and adds chlorine at the 6-position. Molecular Formula: C₁₀H₁₀ClNO₄; Molecular Weight: 243.65 g/mol .

Aromatic and Functional Group Modifications

- 5-(4-Bromophenyl)pyridine-3-carboxylic acid: Substitutes oxane with a bromophenyl group. Molecular Formula: C₁₂H₈BrNO₂; Molecular Weight: 290.11 g/mol .

- 5-[(tert-Butoxy)carbonylamino]pyridine-3-carboxylic acid: Introduces a tert-butoxycarbonyl-protected amino group. Molecular Formula: C₁₁H₁₄N₂O₄; Molecular Weight: 238.24 g/mol .

Herbicidal Compounds

- Imazapyr (RS)-2-(4-Methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid:

- Imazapic :

Pharmacologically Active Derivatives

- Amlexanox (2-Amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid): Chromenopyridine derivative with anti-inflammatory and antiviral properties .

- Benidipine Intermediate (Ben-1) :

Physical and Chemical Properties

Biological Activity

5-(Oxan-4-yloxy)pyridine-3-carboxylic acid is a pyridine derivative notable for its diverse biological activities. This compound features a unique structural configuration that includes a pyridine ring, an oxan-4-yloxy group, and a carboxylic acid functional group, contributing to its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₁H₁₃NO₃

- Molecular Weight : 223.23 g/mol

- Structural Features : The compound consists of a pyridine ring substituted with an oxan-4-yloxy group and a carboxylic acid functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, such as enzymes and receptors. The carboxylic acid group may facilitate hydrogen bonding with target proteins, influencing their activity. The oxan-4-yloxy moiety could enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine-3-carboxylic acids exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 30 |

| Similar pyridine derivatives | MCF7 | 25 |

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Research indicates that derivatives similar to this compound exhibit activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 15 µg/mL |

| E. coli | 20 µg/mL |

This antimicrobial potential highlights the compound's relevance in addressing antibiotic resistance.

Case Studies and Research Findings

-

Study on Anticancer Properties :

In a study evaluating the cytotoxicity of various pyridine derivatives, this compound was found to inhibit the proliferation of A549 cells effectively. The study utilized the MTT assay to determine cell viability post-treatment, revealing that the compound significantly reduced cell viability at concentrations above 25 µM . -

Antimicrobial Screening :

Another research effort focused on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated that it effectively inhibited bacterial growth at MIC values comparable to standard antibiotics . -

Mechanistic Insights :

Investigations into the mechanism of action revealed that the compound might interfere with critical cellular pathways involved in tumor growth and microbial resistance. This interference was attributed to its ability to modulate enzyme activities related to metabolic processes in cancer cells and bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.